N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide

Kv7.2/Kv7.3 channel activation N-sulfonamide SAR tetrahydroquinoline scaffold

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide (CAS 946225-56-5) is a synthetic tetrahydroquinoline derivative containing an N1-ethanesulfonyl group and a 3,4,5-trimethoxybenzamide moiety at the 7-position. This compound belongs to a broader class of N-sulfonylated tetrahydroquinolines that have been explored as Kv7.2/Kv7.3 potassium channel activators for neurological indications.

Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
CAS No. 946225-56-5
Cat. No. B6573391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide
CAS946225-56-5
Molecular FormulaC21H26N2O6S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H26N2O6S/c1-5-30(25,26)23-10-6-7-14-8-9-16(13-17(14)23)22-21(24)15-11-18(27-2)20(29-4)19(12-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,22,24)
InChIKeyXZPIGFOIWBLSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide (946225-56-5): Structural Context and Comparator Landscape


N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide (CAS 946225-56-5) is a synthetic tetrahydroquinoline derivative containing an N1-ethanesulfonyl group and a 3,4,5-trimethoxybenzamide moiety at the 7-position . This compound belongs to a broader class of N-sulfonylated tetrahydroquinolines that have been explored as Kv7.2/Kv7.3 potassium channel activators for neurological indications . The closest structural analogues include benzamide-substituted variants with alternative N1-sulfonyl groups (e.g., benzenesulfonyl, methanesulfonyl) and benzamide-substituted variants with different aryl substituents on the benzamide ring (e.g., 4-fluoro, 4-chloro, unsubstituted benzamide), all sharing the same tetrahydroquinoline scaffold . Direct quantitative differentiation data for this specific compound are presently limited in the open scientific literature.

1
Scaffold Context
Tetrahydroquinoline-based research probe for Kv7.2/7.3 channel modulation studies.
2
Substitution Fit
N1-ethanesulfonyl and 3,4,5-trimethoxybenzamide substitution pattern supports SAR differentiation from benzenesulfonyl or dimethoxy analogues.

Why In-Class Substitution of 946225-56-5 Introduces Uncontrolled Variables


Small structural modifications on the N1-sulfonyl group and the 7-benzamide substituent of the tetrahydroquinoline scaffold are known to produce marked shifts in Kv7.2/Kv7.3 channel activation potency, subtype selectivity, and pharmacokinetic properties, as established by systematic structure-activity relationship (SAR) studies within this chemotype [1]. For example, the replacement of a benzenesulfonyl group with an ethanesulfonyl group, and the variation of the benzamide substitution pattern from 3,4-dimethoxy to 3,4,5-trimethoxy, can alter EC50 values by over an order of magnitude [2]. Therefore, substituting the specific compound 946225-56-5 with any close-in-class analogue without quantitative confirmation of the relevant biological and physicochemical parameters risks compromising experimental reproducibility and leading to erroneous conclusions in target validation or phenotypic screening programs.

Sulfonyl group N1-ethanesulfonyl vs. benzenesulfonyl may shift Kv7.2/7.3 activation potency; EC50 modulation over an order of magnitude reported in class analogues.
Methoxy pattern 3,4,5-trimethoxy vs. 3,4-dimethoxy or 4-fluoro substitution alters hydrogen-bonding and lipophilicity, affecting target engagement.
Scaffold class Tetrahydroquinoline core vs. bicycloheptane (ML213) or phenyl carbamate (retigabine) yields different subtype selectivity and off-target profiles.

Quantitative Differentiation Evidence for 946225-56-5 Against Closest Structural Comparators


Structural Differentiation from N1-Benzenesulfonyl Analogue: Implications for Kv7.2/7.3 Activation Potency

The compound 946225-56-5 bears an N1-ethanesulfonyl group, contrasting with the N1-benzenesulfonyl analogue 3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. In the published SAR for this chemotype, the benzenesulfonyl analogue exhibits an EC50 of 40 nM for human Kv7.2/7.3 channel activation, whereas the 3,4-dimethoxybenzamide congener of 946225-56-5 (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide) would be expected to show a potency shift based on the reduction from trimethoxy to dimethoxy substitution [1]. The ethanesulfonyl group confers distinct electronic and steric properties relative to benzenesulfonyl, which may influence channel binding kinetics, subtype selectivity profiles, and metabolic stability.

N1-Sulfonyl EC50 shift
Class-level inference
Target (946225-56-5): EC50 not reported. Comparator: benzenesulfonyl analogue EC50 = 40 nM (human Kv7.2/7.3).
Ethanesulfonyl substitution may modulate channel activation potency relative to benzenesulfonyl; quantitative difference unconfirmed.
Requires independent patch-clamp validation for target compound.
Kv7.2/Kv7.3 channel activation N-sulfonamide SAR tetrahydroquinoline scaffold

Benzamide Methoxy Substitution Pattern: Differentiation from 3,4-Dimethoxy and 4-Fluoro Analogues of 946225-56-5

The 3,4,5-trimethoxybenzamide moiety of 946225-56-5 distinguishes it from the 3,4-dimethoxybenzamide analogue (CAS not specified) and the 4-fluorobenzamide analogue (CAS 946292-62-2), both sharing the same N1-ethanesulfonyl-tetrahydroquinolin-7-yl core. The presence of three methoxy groups on the benzamide ring is expected to alter hydrogen-bonding capacity, lipophilicity, and electron density distribution compared to the dimethoxy or halogen-substituted analogues. These physicochemical differences can translate into divergent target binding affinities, off-target selectivity profiles, and ADME parameters [1].

Benzamide methoxy pattern
Class-level inference
3,4,5-trimethoxy vs. 3,4-dimethoxy or 4-fluoro substitution on benzamide ring.
Methoxy count and position are known determinants of Kv7 modulator activity; no head-to-head data for these specific analogues.
Pharmacophore interactions may differ; experimental confirmation advised.
3,4,5-trimethoxybenzamide Kv7 channel modulation SAR analysis

Differentiation from Kv7.2 Activator Reference Compounds (ML213, Retigabine): Scaffold Comparison

946225-56-5 is built on an N1-ethanesulfonyl-tetrahydroquinoline scaffold, which is pharmacologically and structurally distinct from the N-aryl-bicyclo[2.2.1]heptane-2-carboxamide scaffold of ML213 (EC50 = 230 nM for Kv7.2) and the 4-aminophenyl carbamate scaffold of retigabine (EC50 = 0.93 µM for Kv7.2) [1][2]. The tetrahydroquinoline scaffold offers different conformational constraints, different hydrogen-bond donor/acceptor topology, and distinct metabolic liabilities compared to these well-characterized reference openers. This scaffold divergence means that selectivity across the Kv7.1-7.5 subtype panel, as well as off-target profiles, are expected to differ in ways that cannot be predicted from data on ML213 or retigabine alone [1].

Scaffold vs. ML213/retigabine
Cross-study comparable
946225-56-5: tetrahydroquinoline scaffold. ML213 EC50 = 230 nM, retigabine EC50 = 0.93 µM (Kv7.2).
Scaffold divergence precludes direct substitution; selectivity and off-target profiles expected to differ.
Validate tetrahydroquinoline-based probe activity independently against reference openers.
Kv7.2 chemical probes ML213 Retigabine tetrahydroquinoline vs bicycloheptane scaffold

Verified Application Scenarios for 946225-56-5 Based on Evidence Strength


Chemical Probe for Kv7.2/Kv7.3 Channel Activation Studies Requiring Tetrahydroquinoline Scaffold Novelty

946225-56-5 is suitable as a starting point for SAR exploration programs targeting Kv7.2/Kv7.3 channel activation, particularly when a tetrahydroquinoline scaffold is desired over the bicycloheptane (ML213) or phenyl carbamate (retigabine) chemotypes. Its N1-ethanesulfonyl and 3,4,5-trimethoxybenzamide substitution pattern represents a distinct chemical space within this class, and systematic potency and selectivity profiling against reference openers (ML213, retigabine) can establish its utility as a novel chemical probe [1].

Comparator Compound in N1-Sulfonyl Tetrahydroquinoline SAR Libraries

This compound can serve as a comparator in focused libraries evaluating the impact of N1-sulfonyl group variation (ethanesulfonyl vs. methanesulfonyl, benzenesulfonyl, cyclopropanesulfonyl) on Kv7 channel activity, metabolic stability, and off-target liability. The documented EC50 of 40 nM for the benzenesulfonyl analogue provides a quantitative benchmark for evaluating the potency contribution of the ethanesulfonyl group once target compound data are obtained [2].

Scaffold-Hopping Reference for Tetrahydroquinoline-7-yl Benzamide Derivatives

As a representative of the N1-ethanesulfonyl-tetrahydroquinolin-7-yl-3,4,5-trimethoxybenzamide sub-series, 946225-56-5 can be used as a scaffold-hopping reference when evaluating alternative chemotypes (e.g., quinolinone, dihydroquinoline, or tetrahydroisoquinoline cores) for Kv7 modulation. Its structural features allow isolation of the contribution of the tetrahydroquinoline core to activity relative to other heterocyclic frameworks [1].

Procurement Specification for Custom Synthesis of Closely Related N1-Ethanesulfonyl Analogues

When commissioning custom synthesis of N1-ethanesulfonyl-tetrahydroquinolin-7-yl benzamide derivatives with systematic variation at the benzamide position, 946225-56-5 provides a defined starting material reference point. Its well-characterized structure (MW 434.5 g/mol, InChI Key: XZPIGFOIWBLSTG-UHFFFAOYSA-N) and the availability of synthetic intermediates such as 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-55-2) facilitate reproducible analogue generation [3].

Application
Selection Property
Validation Focus
Kv7.2/7.3 channel probe studies
Tetrahydroquinoline scaffold novelty
Activity profiling vs. ML213/retigabine reference openers
N1-sulfonyl SAR comparator
Ethanesulfonyl vs. benzenesulfonyl comparison
Kv7.2/7.3 potency and selectivity benchmarking
Scaffold-hopping reference
Tetrahydroquinoline core evaluation
Core contribution to Kv7 modulation and metabolic stability
Custom synthesis starting point
Defined intermediate availability (CAS 927996-55-2)
Reproducible analogue generation and characterization
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